molecular formula C7H6ClFO2 B3237819 5-Chloro-2-fluoro-4-methoxyphenol CAS No. 1394953-79-7

5-Chloro-2-fluoro-4-methoxyphenol

Cat. No.: B3237819
CAS No.: 1394953-79-7
M. Wt: 176.57 g/mol
InChI Key: LNGPRLKVIRYDMI-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Ethers in Chemical Synthesis

Aryl halides and aryl ethers are indispensable classes of compounds in modern organic synthesis. Aryl halides, which feature a halogen atom bonded to an aromatic ring, are highly versatile precursors for a multitude of chemical transformations. wikipedia.org They are particularly crucial substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgsemanticscholar.org The reactivity of aryl halides in these reactions is dependent on the nature of the halogen, with iodides being the most reactive, followed by bromides and chlorides. wikipedia.org

Aryl ethers, characterized by an oxygen atom linking an aryl group and another alkyl or aryl group, are also of great synthetic importance. numberanalytics.com The ether linkage is a common feature in many natural products and pharmaceuticals, contributing to their structural integrity and biological function. numberanalytics.com The synthesis of aryl ethers is often achieved through Williamson ether synthesis or, more recently, through palladium-catalyzed coupling reactions. semanticscholar.org The cleavage of aryl ethers can also be a useful synthetic strategy, often accomplished using strong acids to yield phenols and alkyl halides. numberanalytics.com

Contextualizing Substituted Phenols within Contemporary Synthetic Challenges

The synthesis of polysubstituted phenols, particularly those with specific and complex substitution patterns, presents a significant challenge in organic chemistry. oregonstate.edunih.gov Traditional methods for phenol (B47542) synthesis, such as the hydrolysis of diazonium salts or nucleophilic aromatic substitution on activated aryl halides, often suffer from limitations like harsh reaction conditions, low regioselectivity, and the generation of toxic byproducts. nih.govlibretexts.org

Contemporary synthetic strategies aim to overcome these challenges by developing milder, more efficient, and highly regioselective methods. oregonstate.eduacs.org Recent advancements include the ipso-hydroxylation of arylboronic acids, which allows for the direct conversion of a boronic acid group to a hydroxyl group under mild conditions. nih.gov Furthermore, C-H bond functionalization has emerged as a powerful tool for the direct introduction of hydroxyl groups onto aromatic rings, offering a more atom-economical approach. oregonstate.edu The ability to synthesize highly substituted phenols with precise control over the substituent placement is of paramount interest for the development of new drugs and materials with tailored properties. oregonstate.edunih.gov

Structural Framework of 5-Chloro-2-fluoro-4-methoxyphenol within Aromatic Chemistry

This compound is a polyfunctionalized aromatic compound featuring a phenol backbone substituted with a chlorine atom, a fluorine atom, and a methoxy (B1213986) group. bldpharm.com The specific arrangement of these substituents on the benzene (B151609) ring dictates its chemical and physical properties. The electron-withdrawing nature of the halogen atoms (chlorine and fluorine) and the electron-donating effect of the methoxy group create a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.

The synthesis of this specific molecule can be conceptualized through multi-step synthetic pathways involving the sequential introduction of the functional groups onto a phenolic or anisole (B1667542) precursor. For instance, a plausible route could involve the chlorination and fluorination of a methoxyphenol derivative. The regioselectivity of these halogenation steps would be critical in achieving the desired substitution pattern.

Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound 1394953-79-7C₇H₆ClFO₂176.57Polysubstituted phenol with chloro, fluoro, and methoxy groups. bldpharm.com
4-Fluoro-2-methoxyphenol 450-93-1C₇H₇FO₂142.13A fluorinated and methoxylated phenol derivative. sigmaaldrich.com
2-Fluoro-4-methoxyphenol 167683-93-4C₇H₇FO₂142.13An isomer of 4-fluoro-2-methoxyphenol. tcichemicals.com
5-Fluoro-2-methoxyphenol 72955-97-6C₇H₇FO₂142.13Another isomeric form of fluorinated methoxyphenol. chemicalbook.combldpharm.com
5-Chloro-4-(hydroxymethyl)-2-methoxyphenol 18268-77-4C₈H₉ClO₃188.61A related structure with an additional hydroxymethyl group. chemsrc.com

Historical Overview of Synthetic Approaches to Polyfunctionalized Aromatic Systems

The synthesis of polyfunctionalized aromatic compounds has a rich history, evolving from classical methods to modern, more sophisticated techniques. youtube.com Early approaches heavily relied on electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org These reactions, while foundational, often led to mixtures of isomers, and the directing effects of existing substituents were a primary consideration in synthetic design. The manipulation of these functional groups through subsequent reactions, such as the reduction of nitro groups to amines and the conversion of sulfonic acids, expanded the toolkit for creating diverse substitution patterns. youtube.com

The development of diazonium salt chemistry in the 19th century was a major breakthrough, providing a versatile method to introduce a wide range of substituents onto an aromatic ring via the Sandmeyer and related reactions. wikipedia.org However, many of these classical methods required harsh conditions and stoichiometric reagents, limiting their scope and functional group tolerance. The advent of transition metal catalysis in the 20th century revolutionized aromatic synthesis, enabling previously challenging transformations to be carried out with high efficiency and selectivity. organic-chemistry.org

Current Trends in Fluorination and Chlorination Strategies for Aromatic Scaffolds

The selective introduction of fluorine and chlorine atoms into aromatic frameworks remains a vibrant area of research, driven by the significant impact of these halogens on the properties of organic molecules. numberanalytics.comnih.gov Modern fluorination strategies are moving away from harsh and hazardous reagents towards milder and more selective methods. thermofisher.com This includes the development of electrophilic fluorinating reagents like Selectfluor, which allows for the late-stage fluorination of complex molecules under mild conditions. nih.govmdpi.com Photocatalytic and electrochemical fluorination methods are also gaining prominence as sustainable alternatives. numberanalytics.com

Similarly, significant progress has been made in the regioselective chlorination of aromatic compounds. nih.gov While classical electrophilic chlorination often provides mixtures of products, modern methods utilize directing groups to achieve high site selectivity. nih.gov C-H activation strategies, catalyzed by transition metals, have emerged as a powerful approach for the direct and controlled introduction of chlorine atoms, minimizing the need for pre-functionalized substrates. nih.gov These advanced halogenation techniques are crucial for the efficient synthesis of complex, polyfunctionalized aromatic compounds like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluoro-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGPRLKVIRYDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Chloro 2 Fluoro 4 Methoxyphenol and Analogues

Retrosynthetic Analysis of the 5-Chloro-2-fluoro-4-methoxyphenol Skeleton

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various plausible synthetic routes. The primary disconnections involve the carbon-halogen, carbon-oxygen (methoxy), and carbon-hydroxyl bonds.

One common approach involves the late-stage introduction of the halogen and methoxy (B1213986) groups onto a pre-existing phenol (B47542) framework. This strategy simplifies the initial stages of the synthesis, focusing on the construction of a substituted phenol precursor. For instance, one could envision disconnecting the chloro and fluoro groups, suggesting a halogenation step on a 4-methoxyphenol (B1676288) derivative. Alternatively, disconnection of the methoxy group could lead to a dihalophenol intermediate, which would then undergo methoxylation.

Another retrosynthetic strategy involves building the aromatic ring from acyclic precursors that already contain the desired substitution pattern. researchgate.net This approach, while potentially more complex, can offer a high degree of regiochemical control, which is particularly advantageous for the synthesis of highly substituted phenols. researchgate.netoregonstate.edu

Precursor Compounds and Initial Building Blocks for Substituted Phenols

The synthesis of complex phenols like this compound relies on the availability of simpler, functionalized aromatic building blocks. These precursors can be commercially sourced or prepared through well-established organic transformations.

Halogenation of Phenolic Precursors

The hydroxyl group of a phenol is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. chemistrysteps.combyjus.combritannica.com This high reactivity allows for the direct halogenation of phenols, often without the need for a Lewis acid catalyst. byjus.comambeed.com The reaction conditions can be tuned to achieve mono-, di-, or even tri-substituted products. ambeed.com For instance, treating a phenol with bromine in a non-polar solvent at low temperatures typically yields monobromophenols. byjus.com

However, the high reactivity of phenols can also lead to over-halogenation, producing a mixture of products that can be difficult to separate. libretexts.org To control the selectivity, the activating effect of the hydroxyl group can be attenuated by converting it to a less activating group, such as an acetate (B1210297) ester, before halogenation. The hydroxyl group can then be regenerated by hydrolysis. libretexts.org

Enzymatic halogenation also presents a viable, though less common in industrial synthesis, method for the selective halogenation of aromatic compounds. nih.gov

Methoxylation Strategies in Aromatic Systems

Introducing a methoxy group onto an aromatic ring can be achieved through several methods. One of the most common is the Williamson ether synthesis, where a phenoxide ion reacts with a methylating agent like methyl iodide or dimethyl sulfate (B86663). This reaction is typically carried out under basic conditions.

For aryl halides, nucleophilic aromatic substitution (SNAr) can be employed to introduce a methoxy group. chemistrysteps.comnumberanalytics.comacs.orgnih.gov This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. chemistrysteps.com In some cases, transition metal catalysts, such as copper or palladium complexes, are used to facilitate the methoxylation of aryl halides under milder conditions. nih.govgoogle.comchemicalbook.com

Recent advancements have also explored the direct C-H methoxylation of aryl halides, offering a more streamlined approach to synthesizing methyl aryl ethers. nih.gov

Direct and Indirect Synthetic Pathways

The construction of the this compound molecule can be approached through both direct functionalization of a phenol core and more indirect routes involving the assembly of the substituted ring from simpler precursors.

Electrophilic and Nucleophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a fundamental tool for functionalizing aromatic rings. byjus.combritannica.com The hydroxyl group of phenol strongly directs incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.com This can be utilized to introduce halogen atoms onto a methoxyphenol precursor. For example, the chlorination and fluorination of 4-methoxyphenol would be expected to yield a mixture of products, including the desired 5-chloro-2-fluoro isomer, although controlling the regioselectivity can be challenging.

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly for introducing the methoxy group. chemistrysteps.comnumberanalytics.com Starting with a dihalogenated phenol, for instance, a selective nucleophilic substitution with methoxide (B1231860) could be achieved, depending on the relative reactivity of the halogens and the reaction conditions. The presence of other electron-withdrawing groups on the ring can facilitate this type of reaction. chemistrysteps.com

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halide Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govuwindsor.canih.gov These reactions offer a powerful and versatile method for functionalizing aryl halides. uwindsor.caacs.org

In the context of synthesizing this compound, a palladium-catalyzed approach could involve the coupling of an appropriately substituted aryl halide with a suitable partner. For example, a Suzuki coupling could be used to introduce a functional group that can later be converted to the hydroxyl or methoxy group. uwindsor.ca Similarly, Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, could be employed to introduce a nitrogen-containing group that is subsequently transformed into one of the desired functionalities. nih.govnih.gov

The choice of ligand for the palladium catalyst is crucial for the success of these reactions, influencing both the reactivity and selectivity. nih.govnih.gov A variety of phosphine-based ligands have been developed to facilitate the coupling of a wide range of aryl halides, including the less reactive aryl chlorides. uwindsor.ca

Fluorination Techniques for Phenols (e.g., Deoxyfluorination)

The introduction of a fluorine atom onto a phenolic ring can be achieved through several methods, with deoxyfluorination emerging as a particularly effective strategy. This one-step process directly converts the hydroxyl group of a phenol into a C-F bond via an ipso-substitution, where the incoming fluorine atom replaces the hydroxyl group at the same position. nih.govharvard.edu

A notable reagent for this transformation is PhenoFluor™, which facilitates a high-yield, regiospecific, and scalable deoxyfluorination that is compatible with a wide array of functional groups, including amines and aldehydes. sigmaaldrich.com The mechanism is believed to involve the formation of a 2-phenoxy-imidazolium bifluoride salt intermediate. nih.govharvard.edu Hydrogen bonding, often considered detrimental in nucleophilic fluorination as it reduces fluoride's nucleophilicity, appears to be crucial for this reaction pathway. organic-chemistry.org

The reactivity of the phenol substrate is influenced by its electronic properties. Phenols bearing electron-withdrawing groups tend to react more rapidly than those with electron-releasing groups. nih.govharvard.edu For instance, phenols with electron-withdrawing substituents can achieve over 90% yield after heating at 80°C for three hours, while electron-rich phenols may require higher temperatures (110°C) and longer reaction times (20 hours). harvard.edu Unlike some other fluorination methods, such as palladium-catalyzed reactions of aryl triflates which can yield mixtures of constitutional isomers, deoxyfluorination with reagents like PhenoFluor™ exclusively provides the ipso-substituted product. nih.gov

Other electrophilic fluorination reagents containing nitrogen-fluorine (N-F) bonds, such as N-fluorobenzenesulfonimide (NFSI), are also commonly used. wikipedia.org These agents work by providing an electrophilic source of fluorine to a carbon-centered nucleophile. wikipedia.org For phenols, however, this can sometimes lead to low ortho/para selectivity and dearomatization. wikipedia.org

Table 1: Comparison of Selected Deoxyfluorination Reagents for Phenols

Reagent/System Key Features Substrate Scope Ref.
PhenoFluor™ One-step ipso-substitution; high yield and regiospecificity; tolerant of various functional groups. Broad; works on electron-rich and electron-poor phenols, heterocycles. sigmaaldrich.com
N,N-diaryl-2-chloroimidazolium chloride / CsF Operationally simple; air-stable solid reagent; avoids toxic intermediates. Phenols with electron-withdrawing groups react faster; electron-rich phenols require more forcing conditions. nih.govorganic-chemistry.org
CpRu(COD)Cl / Chloroimidazolium chloride Transition-metal-assisted; activates even very electron-rich phenols; tolerant of moisture and air. Broad, including very electron-rich phenols and those with basic amine groups. acs.orgnih.gov
N-Fluorobenzenesulfonimide (NFSI) Common electrophilic N-F reagent; effective for various nucleophiles. Can have issues with regioselectivity and dearomatization in phenols. wikipedia.org

Chlorination Methodologies

Chlorination of phenols is a classic electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating, ortho, para-director, meaning that incoming electrophiles are preferentially added to the positions adjacent (ortho) and opposite (para) to the hydroxyl group. nih.govfiveable.me

Traditional methods often involve the use of chlorine gas. google.com The reaction proceeds in a stepwise manner; phenol is first chlorinated to form a mixture of 2-chlorophenol (B165306) and 4-chlorophenol (B41353). gfredlee.com Subsequent reactions with chlorine yield dichlorinated products like 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol, and eventually 2,4,6-trichlorophenol (B30397) if enough chlorinating agent is used. nih.govgfredlee.com

A greener alternative to using chlorine gas is oxychlorination, which utilizes chloride anions (from sources like hydrochloric acid) in the presence of an oxidant. rsc.org An efficient system for the selective synthesis of 2,4-dichlorophenol employs hydrogen chloride as the chlorine source, hydrogen peroxide as the oxidant, and manganous(II) sulfate as a catalyst in water. rsc.org This method is advantageous as the products can be easily separated, and the catalyst can be recycled. rsc.org

For achieving high regioselectivity, specific reagent systems have been developed. A system combining (diacetoxyiodo)benzene (B116549) (PIFA) and aluminum chloride (AlCl₃) allows for the direct and highly regioselective ortho-chlorination of phenols and phenol ethers under mild conditions. researchgate.net

O-Alkylation and Demethylation Reactions in Methoxyphenol Synthesis

The synthesis and modification of methoxyphenols involve two key, opposing reactions: O-alkylation to form the methoxy ether and demethylation to regenerate the phenol.

O-Alkylation O-alkylation of a phenol introduces an alkyl group onto the phenolic oxygen. tandfonline.com This reaction competes with C-alkylation, where the alkyl group attaches directly to the aromatic ring. tandfonline.com The choice of catalyst and reaction conditions is crucial to ensure high selectivity for the desired O-alkylated product, such as an anisole (B1667542) derivative. tandfonline.com Common alkylating agents include methanol (B129727) and dimethyl carbonate, used in conjunction with various acidic or basic catalytic systems like metal oxides, zeolites, and ionic liquids. tandfonline.comtandfonline.com Industrially, the Williamson ether synthesis, which uses an alkyl halide with a base like sodium hydroxide, is a common route, though it can involve toxic reagents like dimethyl sulfate. tandfonline.com More recently, copper-catalyzed O-alkylation methods using alkylsilyl peroxides as alkyl radical precursors have been developed, which proceed under mild conditions. rsc.org

Demethylation The cleavage of the methyl group from a methoxyphenol to yield a hydroxyl group is a critical transformation. This reaction is often necessary when using readily available methoxylated starting materials. chem-station.com Several reagents are effective for this purpose:

Boron tribromide (BBr₃): A powerful Lewis acid that is highly effective for cleaving aryl methyl ethers. The reaction typically starts at low temperatures (-78°C) due to the high reactivity of BBr₃. chem-station.com

Aluminum chloride (AlCl₃): Another strong Lewis acid, though less reactive than BBr₃. It can be used for O-demethylation, often with heating. chem-station.com It has been used for the regioselective demethylation of the para-methoxy group in certain phenolic esters and diaryl ketones. google.com

Strong Brønsted acids: A 47% aqueous solution of hydrobromic acid (HBr) is a common reagent that cleaves the ether bond by protonating the oxygen, followed by nucleophilic attack on the methyl group by the bromide ion. chem-station.com Concentrated hydroiodic acid (HI) is also used. rsc.org

Acidic Concentrated Lithium Bromide (ACLB): This system can effectively demethylate various lignin-derived aromatic compounds under moderate conditions (e.g., 110°C). rsc.org The mechanism involves protonation of the ether oxygen followed by an Sₙ2 substitution by the bromide ion. rsc.org

In some cases, electrochemical methods can achieve demethylation under mild conditions. For example, 2-methoxyphenol has been demethylated to form catechol on a multi-walled carbon nanotube (MWCNT) surface using a bias potential in a neutral pH solution. acs.org

Catalytic Systems and Reaction Conditions in Preparation

The preparation of complex aromatic molecules like this compound relies heavily on catalytic systems to control reaction pathways, enhance efficiency, and improve selectivity.

Transition Metal Catalysis in Aromatic Functionalization

Transition metal catalysis is a powerful tool for the direct functionalization of otherwise unreactive C-H bonds in aromatic compounds. rsc.orgrsc.org This approach offers an efficient alternative to classical methods that require pre-functionalized starting materials. acs.org

Palladium (Pd), ruthenium (Ru), and copper (Cu) are frequently used metals in these transformations. acs.orgresearchgate.netacs.org A common strategy involves the use of a directing group on the substrate, which coordinates to the metal center and positions it in close proximity to a specific C-H bond, enabling regioselective activation. rsc.org While this approach has been extensively developed for ortho-C-H functionalization, methods for meta-selective functionalization have also emerged. rsc.orgrsc.orgnih.gov

Specific examples of transition metal-catalyzed reactions relevant to substituted phenol synthesis include:

Ruthenium-mediated Deoxyfluorination: As mentioned previously, a ruthenium complex can be used to activate phenols for deoxyfluorination. acs.orgnih.gov The RuCp fragment coordinates to the aromatic ring in an η⁶ fashion, withdrawing electron density and making the ring susceptible to nucleophilic attack by fluoride. acs.org This π-activation strategy expands the substrate scope to include even highly electron-rich phenols, which are challenging substrates for conventional SₙAr reactions. acs.orgnih.gov

Palladium-catalyzed Cross-Coupling: Palladium catalysts are famous for their role in cross-coupling reactions (e.g., Suzuki, Heck), which form new C-C bonds. These reactions typically require an aryl halide or triflate to couple with a suitable partner. acs.org

Copper-mediated Fluorination: Copper-based systems have been developed for the fluorination of arylboronic acid derivatives and aryl stannanes, providing another route to aryl fluorides. nih.govnih.gov

Green Chemistry Approaches to Phenol Synthesis

The principles of green chemistry aim to make chemical manufacturing more sustainable by reducing waste, using less hazardous substances, and improving energy efficiency. In phenol synthesis, this has led to the development of several innovative approaches. numberanalytics.com

Key strategies include:

Use of Renewable Feedstocks: Lignin, the most abundant natural polyphenol, is a promising renewable alternative to petroleum-based phenol for producing materials like phenolic resins. rsc.org Additionally, valuable phenolic compounds like guaiacol (B22219) and eugenol (B1671780) can be extracted from biomass pyrolysis liquids. osti.gov

Environmentally Benign Solvents and Conditions: Efforts are focused on developing reactions that can be run in water or without any solvent at all. numberanalytics.com For example, a recyclable palladium catalyst has been used for the Suzuki-Miyaura coupling of phenols in water. numberanalytics.com The oxychlorination of phenol using H₂O₂ in water is another example of a greener process. rsc.org

Catalytic Oxidative Hydroxylation: A green method for synthesizing phenols involves the visible-light-induced aerobic oxidative hydroxylation of arylboronic acids. organic-chemistry.org This reaction uses air as the oxidant and can proceed without any metal catalysts or base, with THF serving as both the solvent and an electron donor. organic-chemistry.org

Regioselectivity and Stereoselectivity Considerations in Multisubstituted Aromatic Syntheses

The synthesis of a polysubstituted benzene (B151609) like this compound requires careful planning to introduce substituents at the correct positions. The outcome of electrophilic aromatic substitution (EAS) reactions is governed by the directing effects of the substituents already present on the ring. fiveable.melibretexts.org

Substituents influence both the reactivity of the ring and the position of the incoming electrophile. This is known as regioselectivity. libretexts.orgstudysmarter.co.uk

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), methoxy (-OR), and alkyl groups. fiveable.melibretexts.org This directing effect is due to the ability of these groups to stabilize the intermediate arenium ion through resonance when substitution occurs at the ortho or para positions. libretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive than benzene. Most deactivating groups (e.g., -NO₂, -CN, -SO₃H, -COR) direct incoming electrophiles to the meta position. fiveable.melibretexts.org

Halogens: Halogens (-F, -Cl, -Br, -I) are an exception. They are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can participate in resonance stabilization of the arenium ion intermediate for ortho and para attack. fiveable.me

When planning a synthesis, the order of reactions is critical. libretexts.org For example, in the synthesis of 4-bromo-2-nitrotoluene, the order of introduction of the methyl, nitro, and bromo groups must be chosen to exploit their directing effects correctly. libretexts.org Furthermore, steric hindrance can play a role. A bulky substituent can hinder the approach of an electrophile to the adjacent ortho positions, leading to a higher proportion of the para product. fiveable.me

Stereoselectivity is not typically a factor in the substitution reactions on the planar aromatic ring itself but can become relevant if chiral centers are present in substituents or if chiral catalysts are used that can differentiate between enantiotopic faces or positions.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 2 Fluoro 4 Methoxyphenol

Transformations of Halogen Substituents

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for the formation of organometallic reagents, which can then be reacted with various electrophiles. In the case of 5-Chloro-2-fluoro-4-methoxyphenol, the presence of a chlorine atom provides a handle for such transformations. Typically, this reaction involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to prevent side reactions.

The acidic phenolic proton would first be deprotonated by the organolithium reagent. An excess of the reagent would then be required to effect the halogen-metal exchange. The exchange would preferentially occur at the chlorine atom rather than the more strongly bonded fluorine atom. The resulting aryllithium species is a potent nucleophile and can be used in subsequent reactions.

Table 1: Plausible Halogen-Metal Exchange and Subsequent Electrophilic Quench

Reactant Reagents Putative Intermediate Electrophile Potential Product
This compound 1. 2.2 eq n-BuLi, THF, -78 °C 2-Fluoro-5-lithio-4-methoxyphenoxide 2. DMF 2-Fluoro-5-formyl-4-methoxyphenol
This compound 1. 2.2 eq n-BuLi, THF, -78 °C 2-Fluoro-5-lithio-4-methoxyphenoxide 2. CO2, then H+ 2-Fluoro-5-carboxy-4-methoxyphenol

This table represents predicted reactions based on established chemical principles, not experimentally verified outcomes for this specific compound.

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom on this compound can serve as a handle for these palladium-catalyzed transformations. nih.govbldpharm.com The phenolic hydroxyl group would likely require protection, for instance as a methyl or benzyl (B1604629) ether, prior to the coupling reaction to prevent interference with the catalyst or reagents.

For a Suzuki coupling, the protected this compound could be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the C5 position. Similarly, Stille coupling would involve an organotin reagent, and the Heck reaction would couple the aryl halide with an alkene.

Table 2: Representative Cross-Coupling Reactions on an Analogous Protected Phenol (B47542)

Coupling Type Aryl Halide Substrate Coupling Partner Catalyst/Ligand Base Potential Product
Suzuki 1-Chloro-4-fluoro-2,5-dimethoxybenzene Phenylboronic acid Pd(PPh3)4 K2CO3 4-Fluoro-2,5-dimethoxy-1,1'-biphenyl
Stille 1-Chloro-4-fluoro-2,5-dimethoxybenzene Tributyl(vinyl)stannane PdCl2(PPh3)2 - 4-Fluoro-2,5-dimethoxy-1-vinylbenzene

This table illustrates typical conditions for cross-coupling reactions on a structurally similar compound to predict the behavior of this compound derivatives.

Derivatization Studies for Structure-Reactivity Investigations

Synthesis of Ether Derivatives

The phenolic hydroxyl group of this compound is a prime site for derivatization. Etherification can be readily achieved through Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. The phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the ether derivative. elifesciences.org These derivatives are not only important for structure-activity relationship studies but also serve as protected intermediates for further functionalization of the aromatic ring. elifesciences.org

Table 3: Synthesis of Ether Derivatives of this compound

Alkylating Agent Base Solvent Product
Methyl Iodide K2CO3 Acetone 1-Chloro-4-fluoro-2,5-dimethoxybenzene
Benzyl Bromide NaH DMF 5-(Benzyloxy)-1-chloro-2-fluoro-4-methoxybenzene

This table outlines plausible synthetic routes to ether derivatives based on standard organic chemistry protocols.

Formation of Nitrogen-Containing Heterocyclic Derivatives (e.g., Pyrazolines)

The synthesis of nitrogen-containing heterocycles often involves multi-step sequences starting from functionalized aromatic compounds. researchgate.netekb.egopenmedicinalchemistryjournal.comresearchgate.net Pyrazolines, a class of five-membered heterocycles, are commonly synthesized via the condensation of a chalcone (B49325) (an α,β-unsaturated ketone) with hydrazine (B178648) or its derivatives. nih.govelifesciences.orgnih.govelifesciences.org

To prepare a pyrazoline derivative from this compound, one could first synthesize a chalcone intermediate. This would typically involve a Claisen-Schmidt condensation between an acetophenone (B1666503) derivative of this compound and an aromatic aldehyde. The subsequent reaction of this chalcone with hydrazine hydrate (B1144303) would yield the desired pyrazoline.

Proposed Synthetic Route to a Pyrazoline Derivative:

Friedel-Crafts Acylation: Reaction of a protected this compound (e.g., the methyl ether) with acetyl chloride and a Lewis acid catalyst (e.g., AlCl3) to introduce an acetyl group onto the aromatic ring.

Claisen-Schmidt Condensation: The resulting acetophenone derivative is condensed with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base (e.g., NaOH) to form the chalcone.

Cyclization: The chalcone is then reacted with hydrazine hydrate in a suitable solvent like ethanol (B145695) to form the pyrazoline ring. nih.govnih.gov

Carboxylic Acid and Aldehyde Functionalization

The introduction of carboxylic acid and aldehyde functionalities onto the aromatic ring of this compound can be achieved through various methods. These functional groups are valuable for further synthetic transformations, including the formation of amides, esters, and other heterocycles.

Aldehyde Functionalization:

Vilsmeier-Haack Reaction: The phenolic ether derivative can be formylated using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The formyl group is directed by the existing substituents.

Duff Reaction: Direct formylation of the phenol can be attempted using hexamethylenetetramine in an acidic medium.

Oxidation of a Benzylic Alcohol: If a hydroxymethyl group is introduced (e.g., via reduction of a corresponding ester or acid), it can be oxidized to the aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

A related compound, 5-Chloro-2-fluoro-4-methoxybenzaldehyde, is commercially available, indicating the feasibility of such structures. biosynth.comuni.lu

Carboxylic Acid Functionalization:

Kolbe-Schmitt Reaction: Direct carboxylation of the phenol can be achieved by treating the sodium phenoxide with carbon dioxide under pressure and at elevated temperature.

From a Lithiated Intermediate: As described in the halogen-metal exchange section, the aryllithium species can be quenched with carbon dioxide to yield a carboxylic acid. nih.govbldpharm.com

Oxidation of a Methyl Group: If a methyl group were present on the ring, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4).

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. The planned investigation included several NMR methods.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy would be instrumental in identifying the number of distinct proton environments, their chemical shifts, and their coupling interactions, which would provide insights into the substitution pattern on the aromatic ring. However, specific experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the aromatic and hydroxyl protons of 5-Chloro-2-fluoro-4-methoxyphenol, are not documented in the available literature.

¹³C NMR for Carbon Skeleton Determination

To map the carbon framework of the molecule, ¹³C NMR spectroscopy is essential. This technique would reveal the number of unique carbon atoms and their chemical environments, confirming the arrangement of substituents. As with proton NMR, no publicly accessible ¹³C NMR spectral data for this compound could be located.

¹⁹F NMR for Fluorine Atom Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would offer critical information. This analysis would determine the chemical shift of the fluorine nucleus and its coupling with neighboring protons, providing definitive evidence for its position on the phenolic ring. This specific data for this compound is not available in the reviewed sources.

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to establish the connectivity between protons and carbons, and to unambiguously assign all signals. The absence of primary 1D NMR data precludes any discussion of 2D NMR correlations for this compound.

Vibrational Spectroscopy Applications

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups in this compound, such as the O-H stretch of the phenol (B47542), C-O stretches of the ether and phenol, C-F stretch, and C-Cl stretch, as well as the aromatic C-H and C=C vibrations. While general frequency ranges for these groups are known, specific experimental FT-IR data for this particular molecule, which would be influenced by the unique combination of substituents, is not documented in the public domain.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a powerful non-destructive technique for obtaining a unique "molecular fingerprint" of a compound by probing its vibrational modes. mdpi.com For halogenated phenols, theoretical vibrational analysis using methods like density functional theory (B3LYP) can predict harmonic vibrational frequencies, aiding in the assignment of experimental Raman bands. nih.govkuleuven.be This analysis allows for a detailed understanding of how the substituents (chloro, fluoro, and methoxy (B1213986) groups) on the phenol ring influence the vibrational frequencies. nih.govkuleuven.be

Key vibrational modes for substituted phenols that are typically analyzed include:

O-H stretching

C-H stretching and bending

C-C ring stretching and breathing modes

C-O stretching

C-Cl and C-F stretching

The specific frequencies of these vibrations provide a detailed structural fingerprint of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov For phenolic compounds, which may have limited volatility, derivatization is often employed to increase their volatility and improve their chromatographic behavior. nih.gov Common derivatization techniques include silylation, which replaces the active hydrogen of the hydroxyl group. nih.gov

In the mass spectrometer, the derivatized this compound undergoes ionization, typically by electron impact (EI), which leads to the formation of a molecular ion and characteristic fragment ions. The presence of a chlorine atom is readily identified by the isotopic pattern of the molecular ion peak (M+) and its corresponding M+2 peak, with an intensity ratio of approximately 3:1. libretexts.orglibretexts.org The fragmentation pattern provides valuable information about the molecule's structure.

Table 1: Hypothetical GC-MS Data for Derivatized this compound

ParameterValue
Retention Time (min)Varies based on column and conditions
Molecular Ion (M+)Dependent on derivatizing agent
Key Fragment Ions (m/z)Dependent on fragmentation pathway
Isotopic Peak (M+2)Present (due to 37Cl)

LC-MS is a highly sensitive and selective method for analyzing non-volatile compounds in complex matrices. diva-portal.orgnih.gov It is particularly well-suited for the direct analysis of phenols without the need for derivatization. diva-portal.org Reversed-phase liquid chromatography is commonly used, often with a C18 column, to separate the analyte from other components. protocols.iomdpi.com

Electrospray ionization (ESI) is a common ionization source used in LC-MS, and it can be operated in both positive and negative ion modes. diva-portal.orgumb.edu For phenols, negative ion mode is often preferred as the phenolic proton can be easily lost to form the [M-H]- ion. The presence of halogen atoms can be detected through their characteristic isotopic patterns. nih.govresearchgate.net

Table 2: Typical LC-MS Parameters for Phenolic Compound Analysis

ParameterTypical Setting
LC System
ColumnC18 Reversed-Phase
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid
Flow Rate0.2 - 1.0 mL/min
MS System
Ionization ModeElectrospray Ionization (ESI), Negative or Positive
Capillary Voltage~3-4.5 kV
Source Temperature~100-350 °C
Desolvation Temperature~300-500 °C

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. sci-hub.se This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS can confirm its elemental composition (C7H6ClFO2) by measuring the mass of its molecular ion to within a few parts per million (ppm) of the theoretical value. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Thermal Analysis Techniques (e.g., TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. acs.orgacs.org It is used to determine the thermal stability of a material and to study its decomposition profile. reading.ac.ukresearchgate.net For this compound, a TGA experiment would show the temperature at which the compound begins to decompose and the temperature at which the maximum rate of decomposition occurs. This information is valuable for understanding the compound's thermal stability under different atmospheric conditions (e.g., inert or oxidative). acs.orgacs.org The decomposition of phenolic compounds often involves the loss of the hydroxyl group and subsequent breakdown of the aromatic ring. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

No specific studies using DFT to analyze the electronic structure and optimize the geometry of 5-Chloro-2-fluoro-4-methoxyphenol were found.

Ab Initio Methods for High-Level Electronic Structure Analysis

Prediction of Spectroscopic Parameters from Theoretical Models

NMR Chemical Shift Prediction

There is no available research that details the theoretical prediction of NMR chemical shifts for this compound.

Vibrational Frequencies and Intensities

No studies were found that report on the theoretical calculation of vibrational frequencies and intensities for this compound.

Analysis of Molecular Electrostatic Potential (MEP)

No publications concerning the analysis of the Molecular Electrostatic Potential (MEP) for this compound were identified.

To provide a comprehensive and scientifically accurate article as requested, access to peer-reviewed research that has specifically performed these computational and theoretical investigations on this compound is necessary. Without such sources, generating the requested content would not be possible.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing critical insights into the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals determine a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be primarily localized on the aromatic ring and the oxygen atom of the hydroxyl group, with significant contributions from the methoxy (B1213986) group's oxygen. The electron-donating nature of the hydroxyl and methoxy groups increases the energy of the HOMO, making the molecule susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro and fluoro substituents will likely have a more pronounced influence on the LUMO, lowering its energy and indicating potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity. For substituted phenols, the nature and position of the substituents significantly modulate this energy gap.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Phenols

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenol (B47542)-8.501.5010.00
4-Chlorophenol (B41353)-8.651.259.90
4-Methoxyphenol (B1676288)-8.201.609.80
This compound (Estimated)-8.401.309.70

Note: The values for this compound are estimated based on the expected effects of the substituents. Actual values would require specific quantum chemical calculations.

The distribution of the HOMO would indicate that electrophilic substitution reactions, such as halogenation or nitration, are likely to occur at the positions activated by the hydroxyl and methoxy groups (ortho and para to these groups). byjus.commlsu.ac.in The LUMO's distribution would highlight the carbon atoms bonded to the electron-withdrawing chlorine and fluorine atoms as potential sites for nucleophilic aromatic substitution, although such reactions typically require harsh conditions for phenols.

Reaction Pathway Energetics and Transition State Studies

Computational chemistry allows for the detailed exploration of reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, several reaction pathways are of interest, including electrophilic aromatic substitution and oxidation.

In an electrophilic aromatic substitution reaction, the hydroxyl and methoxy groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. byjus.comresearchgate.net However, in this compound, the positions ortho and para to the hydroxyl group are already substituted. The remaining open positions are ortho to the methoxy group. Theoretical calculations on similar phenolic compounds have shown that the transition states for electrophilic attack are stabilized by the electron-donating groups, lowering the activation energy barrier. researchgate.net

Oxidation of phenols can proceed through various mechanisms, including hydrogen atom transfer (HAT) from the hydroxyl group. acs.org Computational studies can model the energetics of this process, providing the bond dissociation enthalpy (BDE) of the O-H bond. The presence of electron-donating groups can lower the BDE, making the phenol more susceptible to oxidation. The resulting phenoxyl radical's stability, which can also be assessed computationally, is crucial for the subsequent reaction steps.

Table 2: Illustrative Activation Energies for Electrophilic Bromination of Substituted Phenols

CompoundReactionActivation Energy (kcal/mol)
PhenolOrtho-bromination15.2
PhenolPara-bromination14.5
4-MethoxyphenolOrtho-bromination13.8
This compound (Estimated)Bromination at C616.5

Note: The values for this compound are estimated and would be influenced by the combined electronic and steric effects of all substituents. Actual values would necessitate specific transition state calculations.

Transition state studies for reactions of this compound would reveal the geometry of the activated complex. For instance, in an electrophilic substitution, the calculations would show the incoming electrophile's trajectory and the extent of bond formation and breaking at the transition state.

Investigation of Intramolecular Interactions and Tautomerism

The structure and stability of this compound are influenced by intramolecular interactions. A key interaction is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the adjacent fluorine atom. Such a bond can affect the molecule's conformation, acidity, and reactivity. Computational methods can quantify the strength of this hydrogen bond by analyzing the geometry and electron density distribution.

Tautomerism, the interconversion of constitutional isomers, is a relevant concept for phenols, which can exist in equilibrium with their keto tautomers (cyclohexadienones). wikipedia.org For phenol itself, the equilibrium overwhelmingly favors the aromatic enol form due to the stability conferred by aromaticity. However, substituents can influence this equilibrium. While it is highly probable that this compound exists predominantly in its phenolic form, computational studies could determine the relative energies of its possible tautomers. The presence of multiple substituents could theoretically offer some stabilization to a keto tautomer, although this is generally a minor contribution in simple phenols. frontiersin.orglibretexts.org

Table 3: Illustrative Relative Energies of Tautomers

CompoundTautomeric FormRelative Energy (kcal/mol)
PhenolPhenol (enol)0 (Reference)
PhenolCyclohexadienone (keto)~25
This compoundPhenol (enol)0 (Reference, Estimated)
This compoundKeto tautomer>20 (Estimated)

Note: The relative energies are illustrative. Specific calculations are required for an accurate assessment for this compound.

Structure-Reactivity Relationship Predictions at a Fundamental Chemical Level

By integrating the insights from FMO analysis, reaction energetics, and intramolecular interactions, a fundamental understanding of the structure-reactivity relationship for this compound can be developed. The interplay of the electron-donating hydroxyl and methoxy groups with the electron-withdrawing and sterically hindering chloro and fluoro substituents governs its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) models often use descriptors derived from computational chemistry to predict the properties and reactivity of compounds. nih.govnih.gov For this compound, key descriptors would include:

Steric Parameters: Steric hindrance from the substituents, particularly the ortho-fluoro group, can influence the accessibility of reactive sites and the feasibility of certain reaction pathways.

Lipophilicity: The logarithm of the octanol-water partition coefficient (logP) is a measure of a molecule's hydrophobicity and can be estimated computationally. This is crucial for understanding its behavior in different solvent environments.

The combination of a strong electron-donating methoxy group and a moderately activating hydroxyl group, tempered by the inductive withdrawal of the halogens, suggests a nuanced reactivity profile. The molecule is expected to be an antioxidant, though its potency will be modulated by the electronic effects of the halogens on the O-H bond dissociation enthalpy. Its reactivity in electrophilic substitutions will be directed by the activating groups but potentially hindered by steric factors.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For a substituted phenol (B47542) like 5-Chloro-2-fluoro-4-methoxyphenol, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed.

HPLC is a premier technique for the analysis of phenolic compounds due to its high resolution and sensitivity. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most effective approach. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC system for analyzing halogenated and methoxylated phenols would involve a C18 column. acs.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric or formic acid to ensure the phenol remains in its protonated, less polar form, which improves peak shape and retention. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the compound absorbs ultraviolet light. scirp.org For enhanced selectivity and sensitivity, HPLC can be coupled with mass spectrometry (HPLC-MS). dphen1.com

Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of complex mixtures containing phenols and their derivatives. researchgate.net The purity of a this compound sample can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Phenols

ParameterConditionPurpose
Column C18 (e.g., Hypersil BDS C18, 150 mm x 4.6 mm, 5 µm) acs.orgStandard reverse-phase column for separation of nonpolar to moderately polar compounds.
Mobile Phase Acetonitrile and Water (e.g., 97:3 v/v) with 0.1% Phosphoric Acid acs.orgsielc.comThe organic modifier (acetonitrile) and aqueous phase elute the compounds. Acid suppresses ionization of the phenolic group.
Flow Rate 1.0 mL/min sielc.comControls the speed of the analysis and influences separation efficiency.
Detection UV at 280 nm scirp.orgresearchgate.netThe aromatic ring exhibits strong absorbance at this wavelength, allowing for sensitive detection.
Injection Volume 10-20 µLThe amount of sample introduced into the system.
Column Temp. Ambient or controlled (e.g., 45 °C) researchgate.netTemperature affects viscosity and can influence retention times and peak shape.

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds. While phenols can be analyzed directly, their polarity can lead to poor peak shapes (tailing) on common GC columns. To address this, a derivatization step is often performed to convert the polar hydroxyl group into a less polar ether or ester. epa.gov Reagents like acetic anhydride (B1165640) or pentafluorobenzyl bromide (PFBBr) are used for this purpose. epa.govdphen1.com

The derivatized this compound can then be injected into the GC, where it is vaporized and separated on a capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase. thermofisher.com The choice of detector is crucial; while a Flame Ionization Detector (FID) can be used, a Mass Spectrometer (MS) provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. thermofisher.comnih.gov GC-MS is a powerful tool for confirming the presence of halogenated phenols in various samples. thermofisher.comnih.gov

Table 2: Typical GC-MS Conditions for Derivatized Phenol Analysis

ParameterConditionPurpose
Column Fused-silica capillary column (e.g., TG-5SilMS, 30m x 0.25mm ID, 0.25µm film) thermofisher.comProvides high-resolution separation of volatile compounds.
Injector Temp. 275 °C thermofisher.comEnsures rapid and complete vaporization of the sample.
Carrier Gas Helium at a constant flow (e.g., 1.5 mL/min) thermofisher.comInert gas that carries the sample through the column.
Oven Program Temperature gradient (e.g., start at 60°C, ramp to 300°C) thermofisher.comSeparates compounds based on their boiling points and interaction with the stationary phase.
Detector Mass Spectrometer (MS)Provides mass information for structural elucidation and highly specific detection.
Derivatization Acetylation with acetic anhydride dphen1.comIncreases volatility and improves chromatographic behavior by capping the polar hydroxyl group.

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction. libretexts.orgnih.gov To monitor a reaction producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. ukessays.comeag.com

The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). orgchemboulder.com The components of the mixture travel up the plate at different rates based on their polarity; less polar compounds move further up the plate. wisc.edu By spotting the starting materials, the reaction mixture, and a reference standard of the product on the same plate, one can visually track the consumption of reactants and the formation of the product. youtube.com The spots are typically visualized under UV light, as aromatic compounds like phenols are UV-active. eag.com

Table 3: Example TLC System for Monitoring a Synthesis

ComponentDescriptionFunction
Stationary Phase Silica Gel 60 F254 pre-coated plate ukessays.comA polar adsorbent that separates compounds based on polarity. The F254 indicates a fluorescent indicator is present for UV visualization.
Mobile Phase Hexane:Ethyl Acetate (e.g., 70:30 v/v)A solvent system whose polarity can be adjusted to achieve optimal separation. Increasing ethyl acetate content increases polarity.
Application Capillary tube or micropipetteUsed to apply small, concentrated spots of the sample onto the plate's baseline. orgchemboulder.com
Development In a closed chamber with solvent vaporThe mobile phase moves up the plate via capillary action, separating the spotted compounds. orgchemboulder.com
Visualization UV lamp (254 nm)Allows for the detection of UV-active compounds, which appear as dark spots on the fluorescent background.

Sample Preparation Strategies for Complex Matrices in Analytical Research

When analyzing this compound in complex samples such as environmental water or industrial effluents, a sample preparation step is crucial to remove interfering substances and concentrate the analyte. nih.gov Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two common and effective strategies.

Liquid-Liquid Extraction is a classic method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For extracting phenolic compounds like this compound from an aqueous sample, the sample is first acidified to a pH below the pKa of the phenol (typically pH < 2). thermofisher.com This ensures the phenolic hydroxyl group is protonated, making the compound less polar and more soluble in an organic solvent.

The acidified aqueous sample is then mixed vigorously with a water-immiscible organic solvent such as dichloromethane (B109758) or a hexane/diethyl ether mixture. oup.com The analyte partitions into the organic layer, which is then separated from the aqueous layer. This process may be repeated to improve recovery. The organic extracts are combined, dried, and concentrated before analysis by GC or HPLC. While effective, LLE can be time-consuming and uses large volumes of organic solvents. nih.govnih.gov

Solid-Phase Extraction has become an increasingly popular alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. nih.gov SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. academicjournals.org For phenolic compounds in aqueous samples, a reverse-phase SPE cartridge (e.g., C18 or a polystyrene-divinylbenzene copolymer) is often used. carta-evidence.orgnih.gov

The process involves several steps:

Conditioning: The SPE cartridge is washed with a solvent like methanol (B129727), followed by water, to prepare the sorbent. academicjournals.org

Loading: The aqueous sample, typically acidified to pH 2, is passed through the cartridge. thermofisher.com The this compound is retained on the solid phase while the bulk of the water and other polar components pass through.

Washing: The cartridge is rinsed with a weak solvent (e.g., acidified water) to remove any remaining interferences that may have been weakly retained.

Elution: A small volume of a strong organic solvent, such as methanol or acetonitrile, is used to desorb the analyte from the cartridge, resulting in a clean, concentrated extract ready for chromatographic analysis. academicjournals.org

SPE methods can achieve high enrichment factors, allowing for the detection of trace levels of phenolic pollutants in environmental samples. carta-evidence.orgresearchgate.net

Solid-Phase Analytical Derivatization (SPAD)

Solid-Phase Analytical Derivatization (SPAD) is a technique that combines sample extraction and derivatization into a single step, offering enhanced sensitivity and selectivity. nih.gov This method is particularly advantageous for the analysis of phenols, including halogenated phenols structurally similar to this compound.

In a typical SPAD workflow for phenolic compounds, the analyte is first adsorbed from a sample onto a solid-phase extraction (SPE) cartridge. nih.gov For phenols, strong anion-exchange (SAX) or hydrophilic-lipophilic balanced (HLB) sorbents are often employed. nih.govtandfonline.com The phenolic compounds are retained on the sorbent as phenolate (B1203915) ions. Following this, a derivatizing reagent is passed through the cartridge, reacting with the captured analytes directly on the solid phase. This in-situ derivatization minimizes sample handling and potential loss of analyte.

One study demonstrated the efficient adsorption of various phenols, including chlorophenols, onto an Oasis MAX solid phase, a strong anion-exchange sorbent. nih.gov The adsorbed phenols were then derivatized with pentafluoropyridine. This on-column derivatization allows for the efficient removal of interfering neutral and acidic compounds from the sample matrix, leading to significantly higher signal-to-noise ratios compared to traditional biphasic reaction systems. nih.gov While specific studies on this compound using SPAD are not prevalent, the principles applied to other chlorophenols are directly applicable.

Table 1: Comparison of Analytical Derivatization Approaches

FeatureSolid-Phase Analytical Derivatization (SPAD)Conventional Solution-Phase Derivatization
Procedure Extraction and derivatization are combined in one step on a solid support.Extraction and derivatization are performed in separate, sequential steps.
Efficiency Generally more efficient due to the concentration of analyte on the sorbent.Can be less efficient due to multiple transfer steps and potential for analyte loss.
Selectivity High selectivity as the solid phase can be chosen to specifically retain target analytes and wash away interferences.Selectivity is dependent on the extraction solvent and derivatization reaction conditions.
Reagent Use Often requires smaller volumes of derivatizing reagents.Typically requires larger volumes of reagents and solvents.
Automation Easily automated for high-throughput analysis.Automation is more complex to implement.

Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a critical step in the analysis of polar compounds like phenols by gas chromatography (GC), as it converts them into more volatile and thermally stable derivatives. This leads to improved peak shape, resolution, and sensitivity.

Methylation for GC Analysis

Methylation is a common derivatization technique where the acidic phenolic proton of this compound is replaced with a methyl group, forming the corresponding anisole (B1667542). This process significantly reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis.

Diazomethane is a classic methylation agent, although its use is often limited due to its toxicity and explosive nature. settek.com Alternative methylation reagents are often preferred. The resulting methylated derivatives of phenols can be analyzed effectively using GC. settek.com However, it is important to note that co-elution of different methylated phenol isomers can occur on certain GC columns, which necessitates careful column selection and method optimization. epa.gov For instance, the methylated derivatives of 2-nitrophenol (B165410) and 3-nitrophenol (B1666305) have been shown to co-elute on a DB-5 column. epa.gov Therefore, when developing a methylation-based GC method for this compound, chromatographic conditions must be carefully optimized to ensure separation from other potential analytes.

Pentafluorobenzyl Bromide (PFBBr) Derivatization

Pentafluorobenzyl bromide (PFBBr) is a widely used derivatizing agent for phenols and other compounds containing acidic protons. nih.govnih.gov The reaction involves the formation of a pentafluorobenzyl (PFB) ether, which is highly sensitive to electron capture detection (ECD) and provides excellent mass spectrometric fragmentation patterns. nih.govnih.gov

The derivatization of halogenated phenols with PFBBr has been successfully applied for their trace-level determination in various environmental matrices. nih.gov The procedure typically involves extracting the phenols from the sample, followed by reaction with PFBBr in the presence of a base, such as potassium carbonate. osti.gov The resulting PFB ether derivatives are then extracted into an organic solvent like hexane for GC-MS analysis. nih.gov This method has demonstrated high recoveries (often exceeding 90%) and low detection limits for a range of halogenated phenols. nih.gov

Table 2: Performance of PFBBr Derivatization for Halogenated Phenols in Different Matrices

MatrixDetection Limits (µg/L or µg/kg)Recovery (%)Reference
Air0.0033 - 0.0073 µg/m³>90 nih.gov
Water0.0066 - 0.0147 µg/L>90 nih.gov
Sediment0.33 - 0.73 µg/kg>90 nih.gov

Note: Data is for general halogenated phenols and serves as an indication of the expected performance for this compound.

Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a detection technique, are the cornerstone of modern analytical chemistry, providing the high selectivity and sensitivity required for the analysis of trace-level contaminants like this compound.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of derivatized phenols. Following separation on a GC column, the analyte enters the mass spectrometer where it is ionized. A specific precursor ion is selected and fragmented, and the resulting product ions are monitored. This multiple reaction monitoring (MRM) mode provides exceptional selectivity and reduces matrix interference, leading to lower detection limits and more reliable quantification. unl.ptthermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative approach that can often analyze phenolic compounds without the need for derivatization. tandfonline.comulisboa.ptnih.gov This is particularly useful for polar and thermally labile compounds. In LC-MS/MS, the separation is achieved using high-performance liquid chromatography (HPLC), and detection is performed by tandem mass spectrometry. tandfonline.comulisboa.pt The development of an LC-MS/MS method involves optimizing the mobile phase composition, chromatographic column, and mass spectrometry parameters, including the selection of precursor and product ions for MRM analysis. ulisboa.pt For chlorophenols, electrospray ionization (ESI) in negative mode is commonly used. tandfonline.comulisboa.pt

Table 3: Comparison of GC-MS/MS and LC-MS/MS for Phenolic Compound Analysis

FeatureGC-MS/MSLC-MS/MS
Derivatization Usually required for polar phenols.Often not required.
Volatility Requirement Analyte must be volatile and thermally stable (or be made so via derivatization).Suitable for a wider range of polarities and thermal stabilities.
Separation Principle Based on analyte boiling point and interaction with the stationary phase.Based on analyte partitioning between the mobile and stationary phases.
Ionization Techniques Electron Ionization (EI), Chemical Ionization (CI).Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).
Typical Analytes Volatile and semi-volatile organic compounds.Polar, non-volatile, and thermally labile compounds.

Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

5-Chloro-2-fluoro-4-methoxyphenol serves as a foundational building block for a variety of intricate organic molecules. The interplay of its electron-donating methoxy (B1213986) group and the electron-withdrawing halogen atoms influences the reactivity of the aromatic ring, allowing for selective chemical transformations.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are recognized for their diverse applications. While direct synthesis from this compound is not explicitly detailed in readily available literature, its structural motifs are found in precursors to pyrazoline derivatives. The general and well-established route to pyrazolines involves the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) derivatives.

The synthesis of appropriately substituted chalcones often begins with substituted phenols. For a compound like this compound to be utilized in this pathway, it would first need to be converted into a corresponding acetophenone (B1666503) or benzaldehyde derivative. This transformation would likely involve reactions such as the Fries rearrangement or the Vilsmeier-Haack reaction to introduce the necessary carbonyl functionality.

Once the corresponding chalcone (B49325) is synthesized, it can undergo a cyclocondensation reaction with a hydrazine derivative to yield the pyrazoline ring. For instance, a chalcone bearing the 5-chloro-2-fluoro-4-methoxyphenyl group could react with phenylhydrazine to form a 1,3,5-trisubstituted pyrazoline. The specific reaction conditions, such as the choice of solvent and catalyst, can influence the reaction's efficiency and yield.

A study detailing the synthesis of related compounds, 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro- 4-methoxyphenol (B1676288) derivatives, highlights the multi-step process that can be involved in creating complex pyrazolines from substituted phenols.

Table 1: Key Reactions in the Synthesis of Pyrazoline Derivatives from Substituted Phenols

StepReaction TypeReactantsProduct
1Carbonyl Group Introduction (e.g., Fries Rearrangement)This compound, Acylating AgentSubstituted Acetophenone
2Claisen-Schmidt CondensationSubstituted Acetophenone, Aromatic AldehydeSubstituted Chalcone
3CyclocondensationSubstituted Chalcone, Hydrazine DerivativePyrazoline Derivative

This table outlines a plausible synthetic route and is based on general organic synthesis principles.

The presence of multiple functional groups on this compound allows it to be a precursor for a variety of other halogenated and methoxylated aromatic compounds. Halogenated phenols are important intermediates in the synthesis of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. The existing chloro and fluoro substituents can direct further electrophilic aromatic substitution reactions to specific positions on the ring.

Furthermore, the phenolic hydroxyl group can be a site for various chemical modifications. For example, it can be converted into an ether or an ester, or it can be used to introduce other functional groups through nucleophilic substitution reactions. These transformations can lead to a diverse array of derivatives with tailored electronic and steric properties for specific applications.

Incorporation into Polymer Chemistry and Specialty Chemical Development

Substituted phenols are fundamental monomers in the production of phenolic resins, which are known for their thermal stability and chemical resistance. These resins are synthesized through the condensation reaction of a phenol (B47542) or a substituted phenol with an aldehyde, most commonly formaldehyde. The reactivity of the phenol in this polymerization is influenced by the nature and position of its substituents.

While specific studies on the incorporation of this compound into polymers are not extensively documented, its structure suggests potential utility in creating specialty polymers. The presence of halogen atoms can enhance flame retardancy and modify the polymer's electronic properties. The methoxy group can influence the polymer's solubility and processing characteristics. Phenolic compounds, in general, are used in the manufacture of a wide range of products, from household detergents to precursors for plastics and pharmaceuticals.

The development of novel polymers from specifically functionalized phenols like this compound could lead to materials with tailored properties for advanced applications, such as high-performance coatings, adhesives, and composites.

Development of Novel Reagents and Catalysts (if applicable as a ligand component)

There is currently no direct evidence in the reviewed literature to suggest that this compound is used as a ligand component in the development of novel reagents and catalysts. The primary applications of this compound appear to be centered on its role as a synthetic intermediate.

Environmental Fate and Degradation Mechanisms of Halogenated Methoxyphenols

Photolytic Degradation Pathways of Aromatic Compounds

The degradation of aromatic compounds in the environment can be significantly influenced by photolysis, a process driven by the absorption of light energy. For halogenated phenols, direct photolysis involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. The specific bonds that break and the resulting products are dependent on the wavelength of light and the chemical structure of the compound.

In the case of halogenated phenols, a primary photolytic reaction is the cleavage of the carbon-halogen bond. The energy from UV light can excite the molecule to a state where the carbon-halogen bond becomes susceptible to breaking. Studies on various chlorophenols have shown that dechlorination is a common photolytic degradation pathway. For instance, the photolysis of 4-chlorophenol (B41353) can lead to the formation of phenol (B47542) and chloride ions. Another potential pathway is the cleavage of the O-H bond in the phenolic hydroxyl group, which can also be initiated by UV radiation. researchgate.net The presence of multiple halogen substituents, such as chlorine and fluorine in 5-Chloro-2-fluoro-4-methoxyphenol, adds complexity to the photolytic process, with the relative bond strengths (C-F > C-Cl) likely influencing which bond is preferentially cleaved.

Indirect photolysis can also play a significant role. This process involves the absorption of light by other substances in the environment, known as photosensitizers (e.g., humic acids), which then transfer energy to the halogenated methoxyphenol, initiating its degradation. acs.org Reactive oxygen species (ROS) generated by photosensitizers, such as hydroxyl radicals, can also contribute to the degradation of these compounds. The methoxy (B1213986) group can also be a target of photolytic reactions, potentially leading to demethoxylation or other transformations.

Oxidative Degradation Processes (e.g., reaction with OH radicals, O3)

Oxidative degradation is a major pathway for the transformation of halogenated methoxyphenols in both atmospheric and aquatic environments. Key oxidants include hydroxyl radicals (•OH) and ozone (O3).

Reaction with Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and non-selective oxidants that can rapidly react with aromatic compounds. psu.edu The reaction of •OH with phenols typically proceeds via electrophilic addition to the aromatic ring, forming a dihydroxycyclohexadienyl radical intermediate. acs.org This intermediate can then undergo further reactions, including the elimination of a water molecule to form a phenoxyl radical or reaction with oxygen to form peroxyl radicals, which can lead to ring cleavage. acs.org For this compound, the presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (chloro, fluoro) substituents will influence the position of •OH attack on the aromatic ring. Electron-donating groups tend to activate the ring towards electrophilic attack, while electron-withdrawing groups have a deactivating effect. mdpi.comresearchgate.net The rate constants for the reaction of substituted phenols with •OH are generally high, suggesting that this is a significant degradation pathway. mdpi.comresearchgate.net

Reaction with Ozone (O3): Ozone is another important oxidant, particularly in water treatment processes and in the atmosphere. The reaction of ozone with phenolic compounds is also an electrophilic attack on the aromatic ring. researchgate.net The rate of ozonation is influenced by the pH of the solution, as ozone can react directly with the phenol molecule or with the phenolate (B1203915) ion, which is more reactive. The reaction can lead to the formation of hydroxylated and quinone-type products, and ultimately to ring cleavage and the formation of smaller organic acids. researchgate.netgfredlee.com For this compound, the methoxy group is also susceptible to attack by ozone. researchgate.net The presence of halogen substituents can affect the reactivity of the aromatic ring towards ozone.

Hydrolytic Stability under Various Environmental Conditions

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the primary bonds that could potentially undergo hydrolysis are the ether linkage of the methoxy group and the carbon-halogen bonds.

Aryl ethers, such as the methoxy group attached to the benzene (B151609) ring, are generally considered to be chemically stable and resistant to hydrolysis under typical environmental conditions of pH and temperature. organic-chemistry.orgacs.org Cleavage of the aryl-ether bond usually requires more drastic conditions, such as high temperatures or the presence of strong acids or bases. acs.orgacs.org Therefore, the methoxy group in this compound is expected to be relatively stable against hydrolysis in the environment.

The carbon-halogen bonds (C-Cl and C-F) are also generally resistant to hydrolysis. The strength of the carbon-fluorine bond is significantly greater than that of the carbon-chlorine bond, making fluorinated aromatic compounds particularly resistant to degradation. researchgate.netacademie-sciences.fr While nucleophilic substitution of the chlorine atom by a hydroxyl group is theoretically possible, it is a slow process for aryl halides under ambient environmental conditions. nih.gov The rate of hydrolysis can be influenced by the presence of other substituents on the aromatic ring.

Table 1: General Hydrolytic Stability of Functional Groups in this compound

Functional GroupBond TypeGeneral Hydrolytic StabilityInfluencing Factors
MethoxyAryl Ether (C-O)HighExtreme pH, High Temperature
ChloroAryl Halide (C-Cl)Moderate to HighpH, Temperature, Other Substituents
FluoroAryl Halide (C-F)Very HighGenerally resistant under environmental conditions

Biodegradation Mechanisms (e.g., anaerobic degradation)

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in the environmental fate of many pollutants. The biodegradability of halogenated methoxyphenols is highly dependent on the specific compound and the environmental conditions, particularly the presence or absence of oxygen.

Under aerobic conditions, the degradation of aromatic compounds often begins with the enzymatic introduction of hydroxyl groups, leading to the formation of catechols. These intermediates are then subject to ring cleavage by dioxygenase enzymes, ultimately leading to mineralization. nih.gov The presence of halogens can significantly hinder this process, with the degree of inhibition often increasing with the number and type of halogen substituents.

Under anaerobic conditions, a key initial step in the degradation of many halogenated aromatic compounds is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. researchwithrutgers.com This process is carried out by specific anaerobic bacteria that use the halogenated compound as an electron acceptor. researchwithrutgers.comnih.gov The position of the halogen on the aromatic ring can influence the rate and feasibility of reductive dehalogenation. For instance, some studies have shown that ortho-chlorines are more readily removed than meta- or para-chlorines. researchwithrutgers.com Following dehalogenation, the resulting aromatic compound can be further degraded through pathways common to non-halogenated aromatics, which involve the reduction of the aromatic ring followed by cleavage. psu.edunih.gov The methoxy group can also be cleaved under anaerobic conditions. The degradation of fluorinated aromatic compounds under anaerobic conditions has been observed to be particularly slow or even non-existent in some cases. nih.gov

Chemical Transformation Products and Metabolites in Abiotic Processes

The abiotic degradation of this compound through processes like photolysis and oxidation leads to the formation of various transformation products.

During photolysis, the cleavage of the carbon-chlorine bond would likely produce 2-fluoro-4-methoxyphenol . Subsequent or alternative cleavage of the carbon-fluorine bond, though less likely due to its higher bond strength, would yield 5-chloro-4-methoxyphenol . Photodegradation can also lead to the loss of the methoxy group, forming chlorinated and fluorinated hydroquinones. Further degradation can result in the opening of the aromatic ring.

Oxidative degradation by hydroxyl radicals and ozone can generate a variety of hydroxylated and quinone-type intermediates. For example, the reaction of chlorophenols with chlorine can lead to the formation of chlorinated quinones and, upon ring cleavage, smaller organic acids and chloroform. nih.gov The oxidation of 4-chlorophenol has been shown to produce intermediates such as hydroquinone (B1673460) and benzoquinone. mdpi.com Similarly, the oxidation of this compound would be expected to produce hydroxylated analogs, where an additional hydroxyl group is added to the aromatic ring. These hydroxylated intermediates can be further oxidized to form quinone structures, such as a chloro-fluoro-methoxy-benzoquinone. Continued oxidation would lead to the cleavage of the aromatic ring and the formation of smaller, more oxidized organic molecules. The initial transformation products of pentachlorophenol (B1679276) degradation have been identified as tetrachlorocatechol, tetrachlorohydroquinone, and tetrachlorobenzoquinone. acs.org

Table 2: Potential Abiotic Transformation Products of this compound

Degradation ProcessPotential Transformation Products
Photolysis2-Fluoro-4-methoxyphenol, 5-Chloro-4-methoxyphenol, Chlorinated and fluorinated hydroquinones
Oxidation (•OH, O3)Hydroxylated derivatives, Chloro-fluoro-methoxy-benzoquinones, Ring cleavage products (e.g., smaller organic acids)

Future Research Directions and Unexplored Avenues for 5 Chloro 2 Fluoro 4 Methoxyphenol

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted phenols often relies on multi-step processes that may involve harsh reaction conditions and generate significant waste. rsc.org Future research should prioritize the development of green and efficient synthetic protocols for 5-Chloro-2-fluoro-4-methoxyphenol.

Key areas for investigation include:

Catalytic ipso-Hydroxylation: A promising green alternative to traditional methods is the ipso-hydroxylation of corresponding arylboronic acids. rsc.orgorganic-chemistry.org Research into a highly efficient protocol for the synthesis of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid and its subsequent catalytic hydroxylation, perhaps using aqueous hydrogen peroxide as a benign oxidant, could significantly improve the sustainability of the synthesis. rsc.org The development of recyclable catalysts for this transformation would further enhance its green credentials. numberanalytics.com

Visible-Light-Induced Aerobic Oxidation: Another environmentally benign approach involves the visible-light-induced aerobic oxidative hydroxylation of arylboronic acid pinacol (B44631) esters. organic-chemistry.org Exploring this catalyst- and base-free method, which uses air as the oxidant, could provide a concise and efficient route to this compound. organic-chemistry.org

Flow Chemistry Synthesis: Transitioning from batch to continuous flow synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability. A future direction would be to design a multi-step flow process starting from readily available precursors, integrating reaction and purification steps to streamline the production of the target phenol (B47542).

Microwave-Assisted Synthesis: Investigating microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times and improve yields. For instance, a microwave-promoted nitration of a precursor phenol using milder reagents like calcium nitrate (B79036) in acetic acid has been shown to be highly efficient and could be adapted for related transformations. wjpmr.com

Exploration of Novel Reactivity and Functionalization Pathways

The reactivity of the aromatic ring in this compound is governed by the interplay of its substituents. The methoxy (B1213986) and hydroxyl groups are activating and ortho-, para-directing, while the chloro and fluoro groups are deactivating yet also ortho-, para-directing. libretexts.orgmsu.edu This creates a complex reactivity map that is ripe for exploration.

Future research should focus on:

Site-Selective C-H Functionalization: Direct C-H functionalization is a powerful tool for molecular diversification, avoiding the need for pre-functionalized starting materials. rsc.org Research should be directed towards the selective functionalization of the C-H bond at the C-6 position, which is activated by the adjacent hydroxyl and methoxy groups. Methodologies to explore include transition-metal-catalyzed alkylation, arylation, and alkenylation reactions, potentially using the free hydroxyl group as an endogenous directing group. rsc.org

Electrophilic Aromatic Substitution: A detailed study of electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions is warranted. The combined directing effects of the existing substituents need to be experimentally determined and rationalized. msu.edu For instance, halogenation of highly activated phenols can lead to polysubstitution, a reactivity that could be harnessed or controlled in this specific substrate. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): While the ring is generally electron-rich, the presence of two halogens could enable SNAr reactions under specific conditions or with further electron-withdrawing modifications. Investigating the displacement of the fluorine or chlorine atom by various nucleophiles could open up new avenues for derivatization.

Oxidative Coupling Reactions: Phenols are known to undergo oxidative polymerization. tandfonline.com Investigating the oxidative coupling of this compound, either to itself or with other phenolic compounds, could lead to novel polyphenolic materials with tailored properties.

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

A deeper understanding of the structural and dynamic properties of this compound can be achieved through the application of advanced spectroscopic methods. researchgate.net

Future research avenues include:

Two-Dimensional NMR Spectroscopy (2D NMR): While standard 1D NMR provides basic structural information, 2D NMR techniques like COSY, HSQC, and HMBC would definitively assign all proton and carbon signals. Furthermore, advanced techniques like 2D-ROESY NMR could provide insights into the through-space proximity of substituents and the preferred conformation of the methoxy group. numberanalytics.commdpi.com

Solid-State NMR (ssNMR): ssNMR studies would be invaluable for characterizing the crystalline form of the compound, identifying intermolecular interactions in the solid state, and understanding polymorphism.

Vibrational Spectroscopy (Raman and IR): A detailed assignment of the vibrational modes through a combination of experimental Raman and IR spectroscopy and theoretical calculations would provide a spectroscopic fingerprint of the molecule. Surface-Enhanced Raman Spectroscopy (SERS) could be explored to study its interaction with metallic surfaces, which is relevant for sensor applications. numberanalytics.com

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy could be employed to study the excited-state dynamics of the phenol, providing information on processes such as intersystem crossing and excited-state proton transfer, which are fundamental to its photochemical behavior.

In-depth Computational Modeling for Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reactivity and elucidating reaction mechanisms. acs.org

Future computational studies should focus on:

Predicting Regioselectivity: DFT calculations can be used to model the intermediates of electrophilic aromatic substitution reactions (σ-complexes) to predict the most likely sites of reaction. acs.org This would complement experimental studies on the functionalization of the aromatic ring.

Elucidating Reaction Mechanisms: The mechanisms of potential synthetic routes, such as the proposed C-H functionalization or nucleophilic substitution reactions, can be modeled to understand the transition states and reaction energetics. rsc.org This is particularly useful for reactions that may proceed through a continuum of mechanisms, from stepwise to concerted. rsc.org

Simulating Spectroscopic Data: DFT can be used to calculate NMR chemical shifts, vibrational frequencies, and electronic absorption spectra. researchgate.netnih.gov Comparing these theoretical predictions with experimental data can provide a more robust characterization of the molecule.

Mapping Molecular Properties: Calculating properties like the molecular electrostatic potential (MEP) can help visualize the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions and reactivity towards electrophiles and nucleophiles. nih.gov

Potential for Derivatization in Non-Traditional Chemical Applications

The unique substitution pattern of this compound makes it an attractive building block for materials with novel functions, moving beyond its role as a simple synthetic intermediate. nih.gov

Promising areas for future exploration include:

Liquid Crystals: Phenolic compounds are common building blocks for liquid crystals. tcichemicals.comwhiterose.ac.uk The rigid aromatic core and the potential for introducing various side chains through derivatization of the hydroxyl group make this compound a candidate for the synthesis of new liquid crystalline materials. The influence of the halogen substituents on mesophase behavior would be a particularly interesting aspect to study.

Functional Polymers: The phenolic hydroxyl group allows for its incorporation into polymers such as polyesters, polycarbonates, and phenolic resins. The presence of fluorine and chlorine could impart specific properties to these polymers, such as increased thermal stability, flame retardancy, or altered solubility. The oxidative polymerization of the phenol could also be explored to create novel poly(phenylene oxide)-type materials. tandfonline.com

Chemical Sensors: Phenolic compounds are key components in the development of chemical and biological sensors. nih.govscirp.org The phenol moiety can be functionalized to act as a recognition element for specific analytes. Derivatives of this compound could be immobilized on surfaces, such as gold nanoparticles or electrode materials, to create novel optical or electrochemical sensors. mdpi.comnih.gov The electronic properties of the substituted ring could be tuned to optimize sensor sensitivity and selectivity.

Compound Information Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-2-fluoro-4-methoxyphenol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via halogenation and methoxylation of phenolic precursors. For example, the Fries rearrangement (as used for 5-chloro-4-fluoro-2-hydroxyacetophenone in ) is a viable approach. Reaction temperature (e.g., 273 K for controlled oxidation in ), stoichiometry of chlorinating/fluorinating agents, and catalysts (e.g., POCl₃ in dichloromethane ) critically affect yield. Purification via column chromatography (hexane/ethyl acetate) is recommended, with yields typically ranging from 58–73% for analogous compounds .

Q. How can researchers validate the structural identity of this compound?

  • Methodology : Combine NMR (¹H/¹³C) for functional group analysis, GC/MS-SIM for purity assessment (as in chlorophenol analysis ), and X-ray crystallography (for crystalline derivatives, e.g., ). For non-crystalline samples, FT-IR can confirm phenolic O–H (3200–3600 cm⁻¹) and C–F stretches (1100–1200 cm⁻¹).

Q. What safety precautions are essential when handling this compound?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with skin/eyes, as halogenated phenols are irritants. Store at 2–8°C in airtight containers. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproducts in the synthesis of this compound?

  • Methodology : Use DoE (Design of Experiments) to test variables like solvent polarity (dichloromethane vs. DMF ), reaction time, and catalyst loading. Monitor intermediates via HPLC-UV (C18 column, acetonitrile/water mobile phase). For fluorination, compare Selectfluor® vs. DAST efficiency .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Methodology : Impurities like residual chlorinated precursors require LC-MS/MS with MRM (multiple reaction monitoring). For polar byproducts, HILIC chromatography improves separation. Calibrate against certified reference materials (e.g., >97% purity standards in ).

Q. How does the electronic effect of the methoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Perform DFT calculations to map electron density (e.g., methoxy’s +M effect stabilizes ortho/para positions). Experimentally, compare Suzuki coupling efficiency using 4-methoxyphenylboronic acid derivatives (e.g., ). Monitor regioselectivity via NOESY NMR.

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

  • Methodology : Stabilize the compound via in situ derivatization (e.g., acetylating the phenolic -OH ). Test antioxidants like BHT in storage solutions. For reactions in acidic media, use buffered conditions (pH 5–6) to prevent hydrolysis of the methoxy group.

Data Contradictions and Troubleshooting

  • Low Yield in Halogenation Steps : Contradictory reports on POCl₃ efficiency (58% yield in vs. higher yields with alternative agents) suggest exploring microwave-assisted synthesis to enhance kinetics.
  • GC/MS Signal Interference : Co-eluting isomers (e.g., 4-chloro-3-fluorophenol derivatives) require tandem MS or orthogonal methods like CE-UV .

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5-Chloro-2-fluoro-4-methoxyphenol
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.